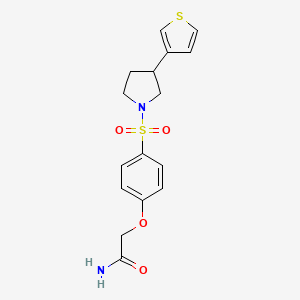![molecular formula C11H13ClN2O3S B2530878 N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide CAS No. 1210991-38-0](/img/structure/B2530878.png)
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype mGluR1. It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain.
Mechanism of Action
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide selectively blocks the mGluR1 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide reduces the excitatory effects of glutamate, which can lead to neuroprotective and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the loss of dopaminergic neurons in animal models of Parkinson's disease, which suggests a neuroprotective effect. N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has also been shown to reduce seizure activity in animal models of epilepsy, which suggests an anticonvulsant effect. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been shown to have analgesic effects in animal models of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide in lab experiments is its selectivity for the mGluR1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are a number of potential future directions for research on N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. Further research is needed to determine the optimal dosing and administration of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide for these conditions. Another area of interest is the development of more selective mGluR1 antagonists with longer half-lives, which may have improved therapeutic potential. Finally, research is needed to further elucidate the mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide and its effects on glutamate neurotransmission.
Synthesis Methods
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide involves the reaction of 6-chloropyridine-3-sulfonyl chloride with cyclopentanecarboxylic acid in the presence of triethylamine. The resulting product is then treated with ethanol to form N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide. The purity of the compound can be confirmed by NMR spectroscopy and HPLC analysis.
Scientific Research Applications
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have neuroprotective effects in animal models of Parkinson's disease by reducing the loss of dopaminergic neurons. N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy by reducing seizure activity.
properties
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-10-6-5-9(7-13-10)18(16,17)14-11(15)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTOLRWIYNEYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)

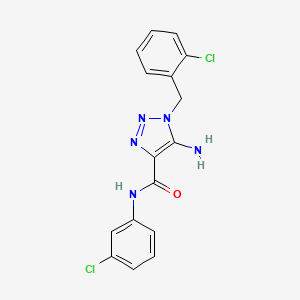
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)
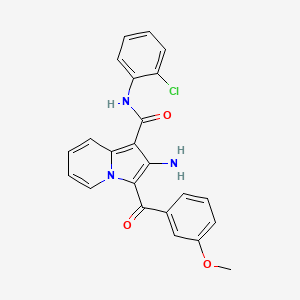
![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)
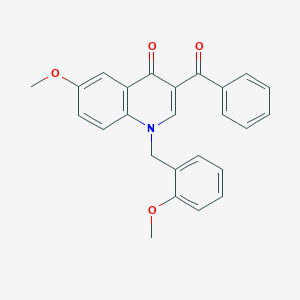
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)
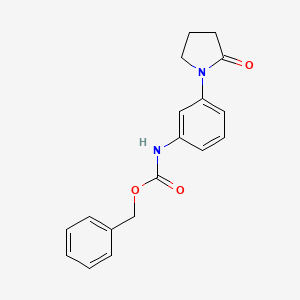

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)
